4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole, or CMTO, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, containing both a thiophene ring and an oxazole ring, and is structurally related to the thiophene-2-carboxaldehyde (T2CA) family of compounds. It is a versatile compound, used in a variety of research applications, including drug development, organic synthesis, and nanomaterials.
Scientific Research Applications
CMTO has a wide range of scientific research applications. It has been used in the development of novel drugs, as well as in the synthesis of organic compounds. It has also been used in the synthesis of nanomaterials, such as nanotubes, nanowires, and nanoparticles. In addition, CMTO has been used in the synthesis of polymers and in the fabrication of sensors.
Mechanism of Action
The mechanism of action of CMTO is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, thereby preventing the breakdown of drugs in the body. This can be beneficial in the development of novel drugs, as it allows for increased bioavailability of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMTO are not yet fully understood. However, it is believed to have a number of beneficial effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. In addition, CMTO has been shown to have an inhibitory effect on the enzymes involved in the metabolism of drugs, which can be beneficial in the development of novel drugs.
Advantages and Limitations for Lab Experiments
CMTO has a number of advantages for laboratory experiments. It is a versatile compound, which can be used in a variety of research applications, including drug development, organic synthesis, and nanomaterials. In addition, it is relatively easy to synthesize, and can be synthesized in a variety of ways. However, there are also some limitations to using CMTO in laboratory experiments. For example, it is not yet fully understood how it works, and it is not yet known what its long-term effects are.
Future Directions
There are a number of potential future directions for CMTO research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be done into its potential use in the development of novel drugs, as well as its potential use in the synthesis of polymers and nanomaterials. Finally, further research could be done into its potential use in the fabrication of sensors and other devices.
properties
IUPAC Name |
4-(chloromethyl)-2-thiophen-2-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMYYMAMKHZVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368887 | |
Record name | 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54679-74-2 | |
Record name | 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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